![molecular formula C16H19Cl2N3O B2975451 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide CAS No. 890597-20-3](/img/structure/B2975451.png)
3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide
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Description
3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide, also known as CLDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Complexation and Extraction Properties
Research on pyrazolone derivatives, like 3-methyl-1-phenyl-4-(4-trifluoromethylbenzoyl)-pyrazol-5-one (HL), has shown improved complexation abilities in chloroform compared to other derivatives. These compounds have been studied for their application in the extraction and separation of lanthanoids like La, Nd, Eu, Ho, and Lu. The mixed ligand chelate extractions, using HL and certain synergistic agents in chloride mediums, demonstrated notable enhancement and separation factors between metals. Such studies have implications for the development of more efficient extraction processes in the chemical industry (Atanassova et al., 2014).
Inhibition of Lipoxygenase Enzyme
Synthesized compounds related to N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide have been found to exhibit moderately good activities against the lipoxygenase enzyme. This suggests potential applications in medical research, particularly in exploring new therapeutic agents targeting inflammation and other related conditions (Aziz‐ur‐Rehman et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their effect on corrosion inhibition, particularly in acidic environments. Compounds like 1,1'-butane-1,4-diylbis[3-(chloromethyl)-5-methyl-1H-pyrazole] demonstrated high anticorrosion activity, indicating their potential as effective corrosion inhibitors in industrial applications. The study of these compounds contributes to the development of new materials with enhanced corrosion resistance (Ouali et al., 2013).
Applications in Molecular Docking and Drug Design
The synthesis and evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings have been carried out, showing moderate antimicrobial activity. Such research is crucial in drug discovery and development, particularly in the search for new antimicrobial agents (Farag et al., 2009).
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9-5-6-13(17)8-14(9)19-15(22)7-10(2)21-12(4)16(18)11(3)20-21/h5-6,8,10H,7H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRCHBOBELSKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide |
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